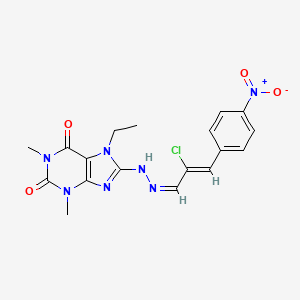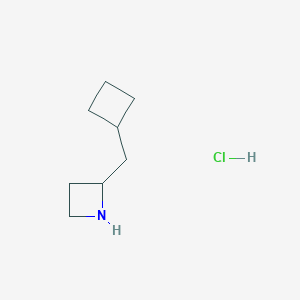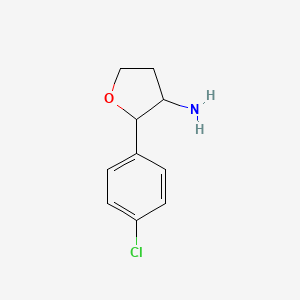
AKOS001632993
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound features a complex molecular structure, composed of an ethyl group attached to a purine core, and a 2-chloro-3-(4-nitrophenyl)prop-2-enylidene hydrazinyl side chain
科学的研究の応用
8-[(2Z)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione has numerous applications across multiple fields:
Chemistry: : Acts as a precursor for synthesizing novel heterocyclic compounds.
Biology: : Used in biochemical assays to study enzyme interactions and protein binding.
Medicine: : Potential therapeutic agent due to its bioactive properties, including antimicrobial and anticancer activity.
Industry: : Serves as a dye precursor, corrosion inhibitor, and component in polymer production.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-[(2Z)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione typically involves multi-step organic synthesis. The process begins with the preparation of the purine core, followed by the introduction of the ethyl and hydrazinyl groups under controlled conditions. Key steps include:
Synthesis of the purine core: : Starting with basic purine derivatives, functional groups are introduced using halogenation, alkylation, and nitration reactions.
Formation of the hydrazinyl side chain: : This involves the reaction of the nitrophenyl derivative with hydrazine in the presence of a base, followed by condensation with the purine intermediate.
Industrial Production Methods: Industrial-scale synthesis mirrors the laboratory method but emphasizes cost efficiency, yield optimization, and safety. Scaling up involves using larger reactors, optimizing reaction times, and ensuring thorough purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 8-[(2Z)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione participates in various types of chemical reactions:
Oxidation: : Can undergo oxidation to form higher valence states, especially in the presence of strong oxidizers.
Reduction: : The nitro group can be reduced to an amino group using reducing agents like lithium aluminum hydride.
Substitution: : The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: : Potassium permanganate, chromic acid.
Reduction: : Lithium aluminum hydride, palladium on carbon (Pd-C) with hydrogen gas.
Substitution: : Nucleophiles like primary amines or thiols under basic or acidic conditions.
Oxidation products: : Derivatives with increased valence states, leading to potential hydroxylated compounds.
Reduction products: : Compounds with reduced nitro groups to amines.
Substitution products: : New derivatives replacing the chloro group with various nucleophiles.
作用機序
The compound exerts its effects primarily through interactions with biological molecules, including:
Molecular targets: : Enzymes, receptors, and nucleic acids.
Pathways involved: : Inhibition of specific enzymes, modulation of signal transduction pathways, and alteration of genetic expression.
類似化合物との比較
8-[(2Z)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione can be compared to other compounds with similar structures:
Similar compounds: : 1,3-dimethylxanthine derivatives, nitrophenyl hydrazone analogs.
Uniqueness: : The combination of a purine core with the chloro-nitrophenyl side chain makes it unique, offering distinct chemical properties and biological activities.
While these comparisons highlight the distinct chemical and biological interactions of the compound, its specific configuration and resulting functionalities contribute to its uniqueness and wide range of applications.
特性
IUPAC Name |
8-[(2Z)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN7O4/c1-4-25-14-15(23(2)18(28)24(3)16(14)27)21-17(25)22-20-10-12(19)9-11-5-7-13(8-6-11)26(29)30/h5-10H,4H2,1-3H3,(H,21,22)/b12-9-,20-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZWXZPDRSTDCY-HKXUYCNZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NN=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])Cl)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(N=C1N/N=C\C(=C\C3=CC=C(C=C3)[N+](=O)[O-])\Cl)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2552553.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2552554.png)

![[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-chlorobenzenesulfonate](/img/structure/B2552557.png)




![Tert-butyl 3-[but-2-ynoyl(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate](/img/structure/B2552566.png)

![N'-(2-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2552569.png)

